Cas no 1335200-67-3 (3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one)

3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one structure
1335200-67-3 structure
Product Name:3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one
CAS No:1335200-67-3
MF:C52H84O21
MW:1045.21077919006
CID:2050356
PubChem ID:56598062
Update Time:2025-04-21

3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one Chemical and Physical Properties

Names and Identifiers

    • 3-O-beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl-13beta,28-epoxy-3beta-hydroxyolean-16-one
    • clethroidoside D
    • Oleanan-16-one, 13,28-epoxy-3-[(O-beta-D-xylopyranosyl-(1-->2)-O-beta-D-glucopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-alpha-L-arabinopyranosyl)oxy]-, (3beta)-
    • CHEMBL1927849
    • (3beta)-16-oxo-13,28-epoxyoleanan-3-yl beta-D-glucopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranoside
    • Q27137947
    • CHEBI:69604
    • 1335200-67-3
    • DTXSID501100537
    • Oleanan-16-one, 13,28-epoxy-3-[(O-I(2)-D-xylopyranosyl-(1a2)-O-I(2)-D-glucopyranosyl-(1a4)-O-[I(2)-D-glucopyranosyl-(1a2)]-I+/--L-arabinopyranosyl)oxy]-, (3I(2))-
    • Inchi: 1S/C52H84O21/c1-46(2)14-15-51-22-67-52(29(51)16-46)13-9-28-48(5)11-10-31(47(3,4)27(48)8-12-49(28,6)50(52,7)17-30(51)56)71-44-40(73-43-39(64)36(61)33(58)24(18-53)68-43)35(60)26(21-66-44)70-45-41(37(62)34(59)25(19-54)69-45)72-42-38(63)32(57)23(55)20-65-42/h23-29,31-45,53-55,57-64H,8-22H2,1-7H3/t23-,24-,25-,26+,27+,28-,29-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,48+,49-,50+,51-,52+/m1/s1
    • InChI Key: LXYNMISGVPYMHU-LGZUVIOGSA-N
    • SMILES: O1C[C@]23CCC(C)(C)C[C@H]2[C@@]21CC[C@@H]1[C@@]4(C)CC[C@@H](C(C)(C)[C@@H]4CC[C@@]1(C)[C@]2(C)CC3=O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 1044.55050968g/mol
  • Monoisotopic Mass: 1044.55050968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 21
  • Heavy Atom Count: 73
  • Rotatable Bond Count: 10
  • Complexity: 2010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 27
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 323Ų
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.